N-[(2,4-Dimethoxyphenyl)methylideneamino]-4-methyl-6-phenyl-pyrimidin-2-amine N-[(2,4-Dimethoxyphenyl)methylideneamino]-4-methyl-6-phenyl-pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 5339-31-1
VCID: VC0416479
InChI: InChI=1S/C20H20N4O2/c1-14-11-18(15-7-5-4-6-8-15)23-20(22-14)24-21-13-16-9-10-17(25-2)12-19(16)26-3/h4-13H,1-3H3,(H,22,23,24)
SMILES: CC1=CC(=NC(=N1)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4g/mol

N-[(2,4-Dimethoxyphenyl)methylideneamino]-4-methyl-6-phenyl-pyrimidin-2-amine

CAS No.: 5339-31-1

Main Products

VCID: VC0416479

Molecular Formula: C20H20N4O2

Molecular Weight: 348.4g/mol

N-[(2,4-Dimethoxyphenyl)methylideneamino]-4-methyl-6-phenyl-pyrimidin-2-amine - 5339-31-1

CAS No. 5339-31-1
Product Name N-[(2,4-Dimethoxyphenyl)methylideneamino]-4-methyl-6-phenyl-pyrimidin-2-amine
Molecular Formula C20H20N4O2
Molecular Weight 348.4g/mol
IUPAC Name N-[(2,4-dimethoxyphenyl)methylideneamino]-4-methyl-6-phenylpyrimidin-2-amine
Standard InChI InChI=1S/C20H20N4O2/c1-14-11-18(15-7-5-4-6-8-15)23-20(22-14)24-21-13-16-9-10-17(25-2)12-19(16)26-3/h4-13H,1-3H3,(H,22,23,24)
Standard InChIKey YJGGQDFQOICGQZ-FYJGNVAPSA-N
Isomeric SMILES CC1=CC(=NC(=N1)N/N=C/C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
SMILES CC1=CC(=NC(=N1)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Canonical SMILES CC1=CC(=NC(=N1)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Solubility 0.2 [ug/mL]
PubChem Compound 2842200
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator